molecular formula C15H15BrFNO2 B5745431 N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-fluoroaniline

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-fluoroaniline

Cat. No.: B5745431
M. Wt: 340.19 g/mol
InChI Key: JFUSQBWCFWEZIT-UHFFFAOYSA-N
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Description

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-fluoroaniline is an organic compound that features a brominated and methoxylated phenyl ring attached to a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-fluoroaniline typically involves the following steps:

    Bromination: The starting material, 2,4-dimethoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2,4-dimethoxybenzyl bromide.

    Nucleophilic Substitution: The brominated intermediate is then reacted with 3-fluoroaniline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like thiols or amines in the presence of a palladium catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-fluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-fluoroaniline involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-chloroaniline
  • N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-iodoaniline
  • N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-methoxyaniline

Uniqueness

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFNO2/c1-19-14-8-15(20-2)13(16)6-10(14)9-18-12-5-3-4-11(17)7-12/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUSQBWCFWEZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2=CC(=CC=C2)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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